

The Role of Dehydro Felodipine-d3 in Elucidating Felodipine Metabolism: A Technical Guide

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Compound of Interest

Compound Name: Dehydro Felodipine-d3

Cat. No.: B563392

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of **Dehydro Felodipine-d3** in the study of felodipine metabolism. Felodipine, a calcium channel blocker of the dihydropyridine class, is a widely prescribed medication for the management of hypertension. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and ensuring patient safety. This document details the metabolic pathways of felodipine, the application of deuterated internal standards in analytical methodologies, and specific experimental protocols.

Introduction: The Metabolic Journey of Felodipine

Felodipine undergoes extensive first-pass metabolism, primarily in the liver and intestines, resulting in a systemic bioavailability of approximately 15%.^{[1][2][3]} The principal metabolic pathway is the oxidation of the dihydropyridine ring to its pyridine analogue, dehydrofelodipine. This reaction is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.^{[1][4][5]} Dehydrofelodipine is pharmacologically inactive and is further metabolized before excretion. Given the significant impact of CYP3A4 activity on felodipine's pharmacokinetics, studying this metabolic conversion is of paramount importance in drug development and clinical pharmacology.

Stable isotope-labeled internal standards are indispensable for the accurate quantification of drug molecules and their metabolites in biological matrices. **Dehydro Felodipine-d3**, a deuterium-labeled version of the primary metabolite, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its chemical and physical properties are nearly identical to the unlabeled dehydrofelodipine, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for precise and accurate quantification by correcting for matrix effects and variations in instrument response.

Quantitative Data in Felodipine Metabolism Studies

The following tables summarize key pharmacokinetic parameters of felodipine and its primary metabolite, dehydrofelodipine, gathered from various clinical and in vitro studies. The use of deuterated internal standards, such as **Dehydro Felodipine-d3**, is fundamental to obtaining the high-quality data presented in these tables.

Table 1: Pharmacokinetic Parameters of Felodipine in Healthy Adults

| Parameter | Value | Reference |
|--|-------------------|-----------|
| Bioavailability | ~15% | [1][3] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [1] |
| Elimination Half-Life ($t_{1/2}$) | 18.4 - 28.7 hours | [1] |
| Plasma Clearance | 448 - 821 mL/min | [1] |
| Volume of Distribution (Vd) | ~10 L/kg | [6] |
| Protein Binding | >99% | [6] |

Table 2: In Vitro Metabolism of Felodipine Enantiomers in Human Liver Microsomes

| Enantiomer | Mean Km (μ M) | Relative Vmax | Intrinsic Clearance (Vmax/Km) | Reference |
|----------------|--------------------|----------------|-------------------------------|-----------|
| (R)-felodipine | Lower | Similar to (S) | ~2-fold higher than (S) | [4] |
| (S)-felodipine | Higher | Similar to (R) | - | [4] |

Table 3: LC-MS/MS Method Validation Parameters for Felodipine Quantification (Representative Data)

| Parameter | Value | Reference |
|--------------------------------------|-----------------|-----------|
| Linearity Range | 0.02 - 10 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL | [7] |
| Inter-day Precision (RSD) | < 15% | [1] |
| Accuracy | 85-115% | [1] |
| Recovery | > 80% | [1] |

Experimental Protocols

In Vitro Metabolism of Felodipine in Human Liver Microsomes (HLM)

This protocol describes a typical experiment to determine the rate of felodipine metabolism to dehydrofelodipine using human liver microsomes. **Dehydro Felodipine-d3** is used as an internal standard for the accurate quantification of the formed metabolite.

Materials:

- Felodipine
- **Dehydro Felodipine-d3**

- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Water (LC-MS grade)
- Formic acid

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of felodipine in a suitable organic solvent (e.g., DMSO or Methanol).
 - Prepare a stock solution of **Dehydro Felodipine-d3** in methanol to be used as the internal standard (IS).
 - Prepare the NADPH regenerating system in potassium phosphate buffer.
 - Thaw the HLM on ice.
- Incubation:
 - In a microcentrifuge tube, pre-incubate the HLM, felodipine, and potassium phosphate buffer at 37°C for 5 minutes.
 - Initiate the metabolic reaction by adding the NADPH regenerating system.
 - Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

- Terminate the reaction at each time point by adding ice-cold acetonitrile containing the **Dehydro Felodipine-d3** internal standard. This step also serves to precipitate the microsomal proteins.
- Sample Processing:
 - Vortex the terminated reaction mixtures.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis for Felodipine and Dehydrofelodipine

This section outlines a general LC-MS/MS method for the simultaneous quantification of felodipine and dehydrofelodipine.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate felodipine and dehydrofelodipine.
- Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
- Injection Volume: 5-10 μ L.

Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
 - Felodipine: Q1 (m/z) -> Q3 (m/z)
 - Dehydrofelodipine: Q1 (m/z) -> Q3 (m/z)
 - **Dehydro Felodipine-d3** (IS): Q1 (m/z) -> Q3 (m/z)
 - Note: Specific m/z values need to be optimized for the instrument used.

Data Analysis:

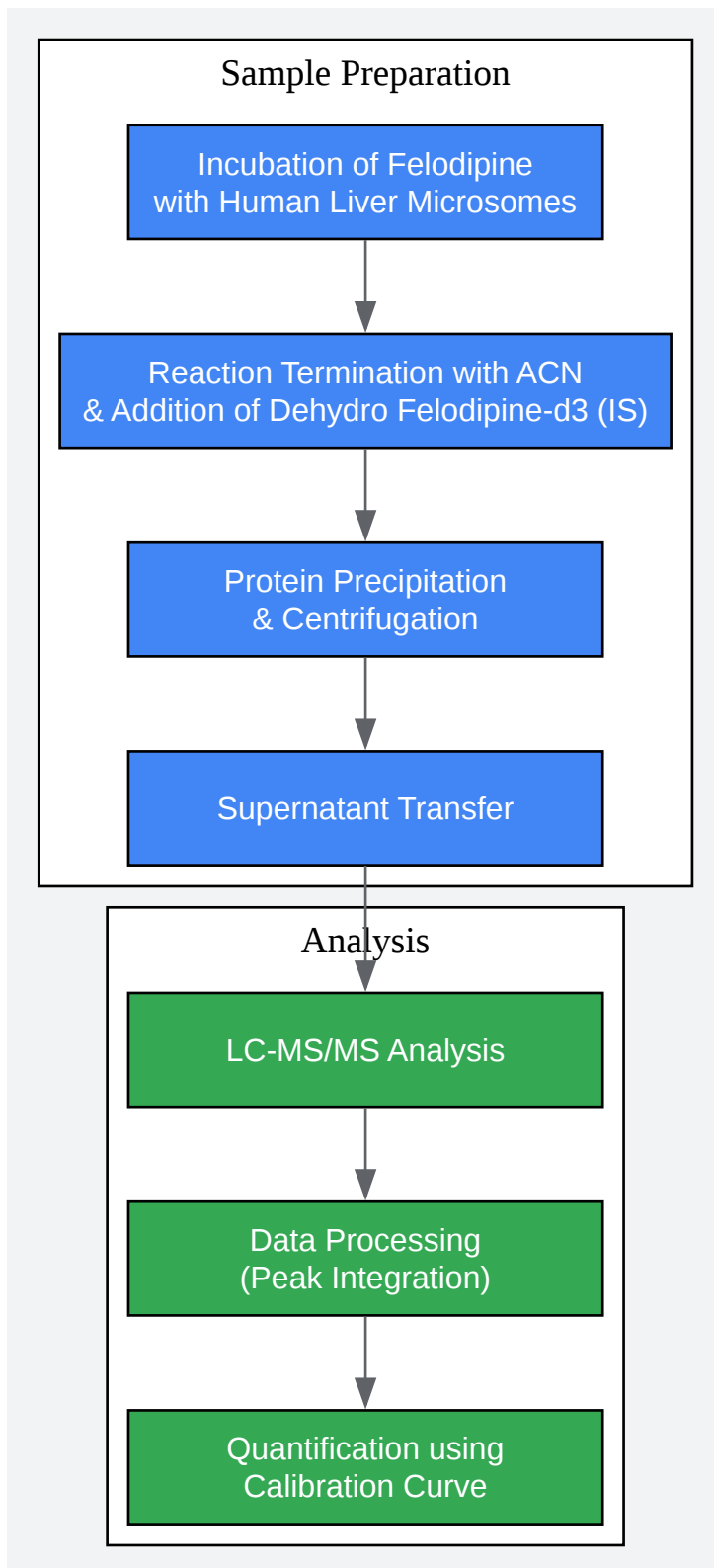
- The peak areas of felodipine, dehydrofelodipine, and the internal standard (**Dehydro Felodipine-d3**) are integrated.
- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- The concentrations of felodipine and dehydrofelodipine in the experimental samples are then calculated from this calibration curve.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key processes involved in felodipine metabolism studies.



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Fig. 1: Metabolic Pathway of Felodipine.

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Fig. 2: In Vitro Felodipine Metabolism Workflow.

Conclusion

Dehydro Felodipine-d3 is an essential tool for the accurate and precise study of felodipine metabolism. Its use as an internal standard in LC-MS/MS assays allows for reliable quantification of felodipine and its primary metabolite, dehydrofelodipine, in complex biological matrices. The experimental protocols and data presented in this guide provide a framework for researchers and scientists in the field of drug metabolism and pharmacokinetics to design and execute robust studies. A thorough understanding of felodipine's metabolic profile, facilitated by the use of deuterated standards, is critical for the safe and effective use of this important antihypertensive medication.

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